2-Methylpyridine-5-boronic acid
Description
Significance of Pyridine-Boronic Acids in Modern Chemical Transformations
Pyridine-boronic acids are a subclass of boronic acids that have gained prominence due to their utility in cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. The nitrogen atom in the pyridine (B92270) ring can influence the electronic properties of the molecule and provides a site for potential coordination with metal catalysts, which can be both beneficial and challenging in synthesis. researchgate.net The resulting biaryl and heteroaryl structures are prevalent in many biologically active compounds and functional materials. organic-chemistry.orgnih.gov The ability to introduce a pyridine moiety with regiochemical control is crucial for tuning the properties of the final product, making pyridine-boronic acids like the 2-methyl-5-substituted isomer highly sought-after reagents.
Historical Development and Evolution of Boronic Acid Chemistry Relevant to 2-Methylpyridine-5-boronic Acid
The journey of boronic acids began in 1860 when Edward Frankland first reported the synthesis of ethylboronic acid. organic-chemistry.org However, it was the development of the Suzuki-Miyaura coupling reaction in the late 1970s that catapulted boronic acids into the mainstream of organic synthesis. organic-chemistry.org The initial scope of the reaction has since been vastly expanded to include a wide variety of coupling partners, including heteroaryl boronic acids.
The synthesis of pyridine-boronic acids has presented unique challenges due to the electronic nature of the pyridine ring, which can sometimes lead to instability and low reactivity of the boronic acid. researchgate.net Over the years, chemists have developed various methods to synthesize these valuable compounds, including halogen-metal exchange of the corresponding halopyridines followed by reaction with a borate (B1201080) ester, and more recently, transition metal-catalyzed C-H borylation. A common strategy for the synthesis of pyridine-boronic acids involves the reaction of a bromopyridine with an organolithium reagent at low temperatures, followed by quenching with a trialkyl borate and subsequent hydrolysis. researchgate.netarkat-usa.org The development of stable boronic acid derivatives, such as pinacol (B44631) esters, has also been instrumental in overcoming some of the stability issues associated with pyridine-boronic acids.
Scope and Academic Relevance of this compound in Current Research Paradigms
This compound serves as a key intermediate in the synthesis of complex organic molecules. Its utility is exemplified in the preparation of pharmaceutical compounds and other functional materials. The presence of the methyl group at the 2-position can influence the steric and electronic environment of the pyridine ring, offering a handle for fine-tuning the properties of the target molecule.
A notable application of this compound is in the synthesis of precursors for advanced materials and biologically active compounds. For instance, it has been utilized in the preparation of substituted pyridyl-pyrimidines, which are important scaffolds in medicinal chemistry. The Suzuki-Miyaura coupling of this compound with a suitable halogenated pyrimidine (B1678525) provides a direct route to these valuable structures.
The following table provides a representative example of a Suzuki-Miyaura coupling reaction involving a derivative of 2-methylpyrimidine (B1581581) boronic acid, highlighting the typical reaction conditions employed.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Time | Product |
|---|---|---|---|---|---|---|---|
| 5-Bromo-2-methylpyrimidine | Bis(pinacolato)diboron (B136004) | [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | Potassium Acetate (B1210297) | 1,4-Dioxane (B91453) | 90 °C | 3 h | 2-Methylpyrimidine-5-boronic acid pinacol ester |
This initial borylation step to form the pinacol ester is often followed by a subsequent coupling reaction with another aryl or heteroaryl halide to construct the final target molecule. chemicalbook.com
The academic relevance of this compound is further underscored by its use in the synthesis of complex molecular probes and ligands for metal catalysis. The ability to introduce the 2-methylpyridine (B31789) motif with high precision allows researchers to investigate structure-activity relationships and develop new functional molecules with tailored properties.
Properties
IUPAC Name |
(6-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2/c1-5-2-3-6(4-8-5)7(9)10/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUSCPDSQJSBSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984457 | |
| Record name | (6-Methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
659742-21-9 | |
| Record name | (6-Methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylpyridine-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Methylpyridine 5 Boronic Acid and Its Precursors
Direct C-H Borylation Strategies for Pyridine (B92270) Scaffolds
Direct C-H borylation has emerged as a powerful, atom-economical method for creating carbon-boron bonds, bypassing the need for pre-functionalized starting materials. rsc.org This approach is particularly attractive for late-stage functionalization of complex molecules.
Iridium-catalyzed C-H borylation is a prominent method for the synthesis of aryl and heteroaryl boronates. rsc.org However, the application to pyridine scaffolds presents unique challenges. The Lewis basic nitrogen atom in the pyridine ring can coordinate to the iridium center, inhibiting the catalyst and reducing reactivity. rsc.orgnih.gov
Despite this challenge, significant progress has been made. The regioselectivity of the borylation is governed by a combination of steric and electronic factors. researchgate.net For substrates like 2-methylpyridine (B31789), borylation typically occurs at positions least sterically hindered and electronically favored. Research has shown that introducing a substituent at the C-2 position can overcome catalyst inhibition. rsc.orgnih.gov Furthermore, cooperative catalysis, for instance using an Ir/Al system, can promote para-selective borylation by rendering the pyridine core more electron-deficient and by using steric repulsion to block other positions. thieme-connect.de
Key catalysts for this transformation are often based on iridium complexes, such as [Ir(OMe)(COD)]2, paired with bipyridine-based ligands. mdpi.com The choice of catalyst and ligand is crucial for controlling the regioselectivity of the borylation reaction on the pyridine ring. thieme-connect.de For instance, different selectivities (para, meta, or ortho) can be achieved by tuning the catalytic system. thieme-connect.de
Table 1: Examples of Transition Metal-Catalyzed C-H Borylation of Pyridine Derivatives
| Substrate | Catalyst System | Boron Source | Product(s) & Selectivity | Yield | Reference |
|---|---|---|---|---|---|
| 2,3-bis(trifluoromethyl)pyridine | [Ir(OMe)(COD)]2 / dtbpy | B₂pin₂ | 5-(Bpin)-2,3-bis(trifluoromethyl)pyridine | 82% | acs.org |
| 2-Trifluoromethyl-3-methylpyridine | [Ir(OMe)(COD)]2 / dtbpy | B₂pin₂ | 5-(Bpin)-2-trifluoromethyl-3-methylpyridine | 72% | acs.org |
| 2-Phenylpyridine | [Ir(cod)Cl]2 / dtbpy | B₂pin₂ | Multiple borylated isomers | N/A | researchgate.net |
| N-Boc-anilines | [Ir(OMe)(COD)]2 | B₂pin₂ | ortho-Borylated products | 79-96% | mdpi.com |
Note: This table presents examples of borylation on related pyridine and aromatic systems to illustrate the principles of the methodology. Bpin = pinacol (B44631) boronate ester.
Ligand selection is a critical parameter for achieving high efficiency and regioselectivity in transition metal-catalyzed C-H borylation. For iridium-catalyzed reactions, bidentate nitrogen-based ligands, particularly substituted 2,2'-bipyridines (e.g., dtbpy), are commonly employed. mdpi.com These ligands stabilize the iridium catalytic species and influence the steric and electronic environment of the metal center, thereby directing the site of borylation. rsc.org
The development of novel ligands aims to overcome the inherent challenges of pyridine borylation. For example, the design of chiral pyridine-based ligands has enabled enantioselective C-H borylation reactions, highlighting the power of ligand modification in controlling reaction outcomes. acs.org While not specific to 2-methylpyridine, these principles are broadly applicable. For instance, using a 5-CF₃ substituted bipyridine ligand has been shown to direct ortho-borylation in certain substrates. mdpi.com The interplay between the ligand, the metal, and the substrate's functional groups dictates the ultimate regiochemical result. thieme-connect.de
Organometallic Approaches to 2-Methylpyridine-5-boronic Acid Synthesis
A more traditional and widely utilized pathway to pyridinylboronic acids involves the use of organometallic intermediates derived from halopyridines. arkat-usa.org This two-step process includes the formation of an organolithium or organomagnesium (Grignard) reagent, which is then quenched with a boron-containing electrophile.
This fundamental reaction in organometallic chemistry involves the conversion of an organic halide into an organometallic compound. wikipedia.org For the synthesis of this compound, the precursor is typically 5-bromo-2-methylpyridine (B113479). The halogen-metal exchange generates a nucleophilic carbon center on the pyridine ring, which subsequently attacks an electrophilic borate (B1201080) ester.
The formation of an organolithium reagent is a common strategy for synthesizing pyridinylboronic acids. arkat-usa.org The process involves treating a halopyridine, such as 5-bromo-2-methylpyridine, with a strong organolithium base, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at very low temperatures (e.g., -78°C to -95°C) to prevent side reactions. imperial.ac.ukresearchgate.net The resulting lithiated pyridine is a potent nucleophile.
This intermediate is then reacted with a boron electrophile, typically a trialkyl borate like trimethyl borate or triisopropyl borate. nih.gov An acidic workup hydrolyzes the resulting boronate ester to afford the final boronic acid. The rate of halogen-metal exchange is dependent on the halogen, with the reactivity order being I > Br > Cl. imperial.ac.uk
Table 2: Synthesis of Pyridinylboronic Acids via Organolithium Intermediates
| Halopyridine Precursor | Lithiating Agent | Boron Electrophile | Reaction Conditions | Product | Reference |
|---|---|---|---|---|---|
| 2-Bromopyridine | n-BuLi | B(OiPr)₃ | THF, -78°C | 2-Pyridyl MIDA boronate (after further steps) | nih.gov |
| 3-Bromopyridine | LDA | DMF (as electrophile) | -95°C | 4-lithiated intermediate formed | znaturforsch.com |
| Aryl Halide | n-BuLi | N/A | Low Temperature | Lithiated Arene | wikipedia.org |
Note: This table provides general examples of lithiation on pyridine and aryl systems. MIDA = N-methyliminodiacetic acid.
An alternative to organolithium reagents is the use of Grignard reagents. libretexts.org This method involves the reaction of a halopyridine with magnesium metal in an etheral solvent like THF to form an organomagnesium halide (R-MgX). masterorganicchemistry.com For substrates with sensitive functional groups, a halogen-magnesium exchange using a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) is often preferred. sigmaaldrich.comgoogle.com
The resulting pyridyl Grignard reagent is then treated with a borate ester, such as trimethyl borate or triisopropyl borate, in a manner analogous to the organolithium route. sigmaaldrich.comlibretexts.org Subsequent hydrolysis yields the desired boronic acid. The Grignard approach can sometimes offer better functional group tolerance compared to the more reactive organolithium reagents. sigmaaldrich.com
Table 3: Synthesis of Boronic Acids via Grignard Reagents
| Halide Precursor | Grignard Formation/Exchange | Boron Electrophile | Key Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Aryl Bromides/Iodides | i-PrMgCl / Tridentate Ligand | Trimethylborate | 10 to 25 °C | Arylboronic Acids | sigmaaldrich.com |
| 2,5-Dibromopyridine | i-PrMgCl | DMF (as electrophile) | 0-20 °C | 2-Bromo-5-formylpyridine | google.com |
| Ethyl Pentanoate | MeMgBr (2 equiv.) | N/A (Reacts with ester) | THF, then H₃O⁺ | Tertiary Alcohol | libretexts.org |
Note: This table illustrates the versatility of Grignard reagents in forming C-C and C-B bonds with various electrophiles.
Cross-Coupling Reactions for Boronic Ester Formation as Precursors
The synthesis of this compound often proceeds through the formation of a more stable boronic ester precursor. Cross-coupling reactions are the cornerstone of this approach, providing efficient pathways to install the boryl group onto the pyridine scaffold.
Palladium-Catalyzed Miyaura Borylation of Halogenated 2-Methylpyridines
The Palladium-catalyzed Miyaura borylation is a widely employed and robust method for the synthesis of aryl and heteroaryl boronic esters. organic-chemistry.orgwikipedia.org This reaction involves the cross-coupling of a halogenated pyridine, such as 5-bromo-2-methylpyridine or 5-iodo-2-methylpyridine, with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org
The catalytic cycle typically begins with the oxidative addition of the halopyridine to a Pd(0) species. Subsequent transmetalation with the diboron reagent, followed by reductive elimination, yields the desired boronic ester and regenerates the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions. organic-chemistry.org Common catalysts include palladium complexes with phosphine (B1218219) ligands, such as PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene). researchgate.net Potassium acetate (B1210297) (KOAc) is a frequently used base. researchgate.net Recent advancements have focused on optimizing reaction conditions to proceed at milder temperatures and with lower catalyst loadings. organic-chemistry.orgresearchgate.net For instance, the use of lipophilic bases like potassium 2-ethylhexanoate (B8288628) has been shown to enhance reaction rates and yields. organic-chemistry.orgresearchgate.net
Table 1: Representative Conditions for Palladium-Catalyzed Miyaura Borylation of Halogenated 2-Methylpyridines
| Halogenated 2-Methylpyridine | Borylation Reagent | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 5-Bromo-2-methylpyridine | B₂pin₂ | PdCl₂ | dppf | KOAc | Dioxane | 80 | High |
| 5-Iodo-2-methylpyridine | B₂pin₂ | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | Good |
| 2-Chloro-5-methylpyridine (B98176) | B₂pin₂ | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Moderate |
Note: This table presents a summary of typical conditions and is not exhaustive. Yields are dependent on the specific reaction conditions and substrate.
Nickel-Catalyzed Borylation Methodologies
As a more cost-effective alternative to palladium, nickel-based catalytic systems have gained significant attention for borylation reactions. upenn.edu Nickel catalysts can effectively promote the coupling of halogenated pyridines, including the less reactive chloro-derivatives, with diboron reagents. upenn.edunih.gov These reactions often exhibit high functional group tolerance and can sometimes be performed under milder conditions than their palladium-catalyzed counterparts.
The general mechanism for nickel-catalyzed borylation is analogous to the palladium-catalyzed pathway, involving oxidative addition, transmetalation, and reductive elimination. A variety of nickel catalysts and ligands have been explored, with combinations such as NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane) and phosphine ligands like PPh₃ showing good efficacy. semanticscholar.org The use of green solvents like 2-methyl-THF has also been successfully implemented in nickel-catalyzed cross-coupling reactions. nih.gov
Table 2: Examples of Nickel-Catalyzed Borylation of Halogenated Pyridines
| Halogenated Pyridine | Borylation Reagent | Nickel Catalyst | Ligand | Base | Solvent | Temp. (°C) |
| Aryl/Heteroaryl Bromide | B₂(OH)₄ | NiCl₂ | dppp | DIPEA | Ethanol | 80 |
| Aryl/Heteroaryl Chloride | B₂pin₂ | Ni(COD)₂ | PCy₃ | K₃PO₄ | THF | Room Temp |
| Aryl Chloride/Sulfamate | - | NiCl₂(DME) | - | - | 2-Methyl-THF | - |
Note: This table showcases examples of nickel-catalyzed borylation conditions for aryl and heteroaryl halides, which are applicable to halogenated 2-methylpyridines.
Derivatization and Interconversion of this compound
Once the boronic ester precursor is synthesized, it can be readily converted to the final boronic acid. Furthermore, the pyridine ring itself can undergo various synthetic transformations.
Hydrolysis of Boronic Esters to Yield this compound
The final step in the synthesis of this compound is the hydrolysis of the precursor boronic ester. This transformation is typically achieved under acidic or basic conditions. The stability of the boronic ester plays a significant role in the choice of hydrolysis method.
Pinacol esters are commonly used due to their stability and ease of purification. organic-chemistry.org Their hydrolysis generally requires treatment with an acid, such as hydrochloric acid. nih.gov A two-step procedure involving transesterification with diethanolamine (B148213) followed by acidic hydrolysis has also been reported as an efficient method for the deprotection of alkylpinacol boronate esters. nih.gov
N-methyliminodiacetic acid (MIDA) boronates are another class of air-stable boronic acid surrogates. nih.govnih.govillinois.edu A key advantage of MIDA boronates is their tunable hydrolysis rate. They can undergo rapid hydrolysis with aqueous sodium hydroxide (B78521) or a slower, controlled release of the boronic acid with milder bases like potassium phosphate (B84403) (K₃PO₄) in the presence of water. nih.govillinois.edu This slow-release feature is particularly beneficial in subsequent cross-coupling reactions where the in-situ generation of the unstable boronic acid can improve reaction outcomes. nih.gov
Table 3: Hydrolysis Conditions for Boronic Esters
| Boronic Ester Type | Reagent | Conditions | Product |
| Pinacol Ester | HCl (aq) | Room Temperature | Boronic Acid |
| Pinacol Ester | Diethanolamine, then HCl (aq) | Room Temperature | Boronic Acid |
| MIDA Boronate | NaOH (aq) | Room Temperature, rapid | Boronic Acid |
| MIDA Boronate | K₃PO₄ (aq) | Elevated Temperature, slow release | Boronic Acid |
Synthetic Transformations on the Pyridine Ring System of this compound
The pyridine ring of this compound and its precursors is amenable to further functionalization, allowing for the synthesis of a diverse range of derivatives. These transformations can be performed on the halogenated pyridine precursors or, in some cases, on the boronic acid/ester itself.
For instance, 2-chloro-5-methylpyridine can serve as a starting material for the introduction of other functional groups. It can be converted to 2-chloro-5-trichloromethylpyridine through chlorination. epo.org It can also be used in the synthesis of bipyridine derivatives. sigmaaldrich.com The synthesis of various substituted pyridines can be achieved through reactions like the addition of Grignard reagents to pyridine N-oxides. organic-chemistry.org
While direct transformations on the pyridine ring of this compound are less commonly reported, the boronic acid moiety is generally stable to a range of reaction conditions, allowing for selective modifications at other positions of the pyridine ring. The presence of the methyl group and the boronic acid group influences the regioselectivity of these transformations.
Reactivity and Mechanistic Investigations of 2 Methylpyridine 5 Boronic Acid
Suzuki-Miyaura Cross-Coupling Reactions Involving 2-Methylpyridine-5-boronic Acid
The palladium-catalyzed cross-coupling of this compound with aryl or heteroaryl halides is a powerful method for constructing molecules containing the 2-methylpyridine (B31789) moiety. nih.gov The general transformation involves the reaction of an organohalide with the organoboron species, catalyzed by a palladium(0) complex in the presence of a base. wikipedia.org However, the efficiency of this reaction with nitrogen-containing heteroaryl boronates like this compound is highly dependent on overcoming challenges such as catalyst inhibition and protodeboronation. organic-chemistry.orgnih.govnih.gov
Transmetalation, the transfer of the organic group from boron to the palladium center, is the crucial C-C bond-forming step in the catalytic cycle. rsc.orgyonedalabs.com For pyridylboronic acids, this step can proceed through two primary, competing pathways, the specifics of which are dictated by the reaction conditions. nih.gov
A commonly proposed mechanism begins with the activation of the boronic acid by a base. organic-chemistry.org In this pathway, the base (e.g., OH⁻, CO₃²⁻) reacts with this compound to form a more nucleophilic trihydroxyboronate anion, (6-methylpyridin-3-yl)B(OH)₃⁻. wikipedia.orgnih.gov This activated boronate species then attacks the organopalladium(II) halide complex (Ar-Pd(II)-L₂-X), which was formed from the oxidative addition of the palladium(0) catalyst into the aryl halide bond. wikipedia.orgyonedalabs.com The transfer of the 6-methylpyridin-3-yl group to the palladium center ensues, displacing the halide and forming a new diorganopalladium(II) intermediate (Ar-Pd(II)-L₂-Ar'). nih.gov Computational studies support that the catalytic cycle is often initiated by the reaction between the base and the organoboronic acid. nih.gov
An alternative mechanistic route involves the initial interaction of the base with the palladium complex. nih.gov In this scenario, the base reacts with the Ar-Pd(II)-L₂-X complex, leading to a ligand exchange where the halide is replaced by a hydroxide (B78521) or alkoxide, forming a more reactive oxo-palladium or hydroxo-palladium intermediate (Ar-Pd(II)-L₂-OH). rsc.orgnih.gov This intermediate then reacts directly with the neutral this compound. nih.gov Kinetic studies comparing these two pathways have shown that the reaction between an arylpalladium hydroxo complex and a neutral boronic acid can be several orders of magnitude faster than the reaction between an arylpalladium halide complex and a boronate anion. nih.gov This suggests that the oxo-palladium pathway can be the dominant and more kinetically favorable route for transmetalation under many conditions. nih.gov
The choice of catalyst and, particularly, the ancillary ligand is critical for the successful coupling of pyridylboronic acids. The nitrogen atom in the pyridine (B92270) ring of this compound can coordinate to the palladium center, leading to catalyst inhibition or deactivation. organic-chemistry.org To circumvent this, highly active and specialized ligands are required.
Electron-rich, bulky monodentate phosphine (B1218219) ligands have proven exceptionally effective. Ligands from the biarylphosphine class, such as SPhos, XPhos, and RuPhos, create sterically hindered yet reactive palladium centers that facilitate rapid oxidative addition and reductive elimination while discouraging the inhibitory binding of the pyridine nitrogen. organic-chemistry.orgnih.govrsc.org These ligands have enabled the coupling of challenging substrates, including aminopyridines and other electron-deficient heteroaryl boron derivatives, often at room temperature. organic-chemistry.orgnih.gov
| Ligand | Substrate Type | Typical Conditions | Outcome | Reference(s) |
| SPhos | Aryl/heteroaryl halides with heteroaryl boronic acids | Pd(OAc)₂, K₃PO₄, Toluene/H₂O, 100 °C | Excellent yields for hindered biaryls. | nih.gov |
| XPhos | Unstable heteroaryl boronic acids with aryl chlorides | Pd₂(dba)₃, K₃PO₄, THF/H₂O, rt or 40 °C | Fast coupling, minimizes protodeboronation. | nih.gov |
| RuPhos | 5-Iodo-2-methoxypyridine with MeB(OH)₂ | Pd(OAc)₂, K₃PO₄, Toluene/H₂O, 100 °C | Nearly quantitative yield for methylation. | rsc.org |
| Phosphine Oxides | 2-Pyridyl boronates with aryl bromides | Pd₂(dba)₃, KF, Dioxane | Highly active for 2-pyridyl nucleophiles. | nih.gov |
This table is representative of ligand applications for challenging heteroaryl couplings analogous to those involving this compound.
The base and solvent system plays a multifaceted role in the Suzuki-Miyaura reaction, influencing reaction rates and yields by affecting both the boronic acid and the palladium catalyst. researchgate.net
The base is essential for activating either the boronic acid to a boronate or the palladium complex to a hydroxo-species to facilitate transmetalation. wikipedia.orgnih.govorganic-chemistry.org The strength and nature of the base are important; inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium hydroxide (NaOH) are commonly used. researchgate.net For base-sensitive substrates, weaker bases like potassium fluoride (B91410) (KF) can be employed. organic-chemistry.org The presence of water is often crucial, as it can improve the solubility of the inorganic base and participate in the key equilibria involving boronic acid and palladium intermediates. nih.govresearchgate.net
Solvent choice impacts the solubility of reagents and the stability of catalytic intermediates. Ethereal solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), often mixed with water, are widely used. researchgate.net Studies have shown that alcoholic solvents like methanol (B129727) can also significantly promote the reaction, sometimes leading to higher yields than other organic solvents. researchgate.net For particularly challenging heteroaryl-heteroaryl couplings, anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK) in a solvent like dimethoxyethane (DME) have been developed to suppress protodeboronation. nih.gov
| Solvent System | Base | Relative Yield | Rationale | Reference(s) |
| Dioxane | K₃PO₄ | No product | Poor solvent for this specific system. | researchgate.net |
| Tetrahydrofuran (THF) | K₃PO₄ | Low (10.4%) | Moderate performance. | researchgate.net |
| Dimethylformamide (DMF) | K₃PO₄ | Low (30.9%) | Moderate performance. | researchgate.net |
| Methanol | K₃PO₄ | High (78.9%) | Alcohol plays a positive promotional role. | researchgate.net |
| Methanol/Water (3:2) | NaOH | Very High (98.5%) | Optimal mixed solvent for solubility and reactivity. | researchgate.net |
Data adapted from a study on the coupling of bromobenzene (B47551) and phenylboronic acid, illustrating general solvent and base effects.
Kinetic and thermodynamic investigations provide deep insight into the factors governing the efficiency of the Suzuki-Miyaura reaction. For labile substrates like this compound, a key kinetic competition exists between the desired transmetalation step and the undesired, base-promoted protodeboronation, where the C-B bond is cleaved by a proton source. nih.govnih.gov
Kinetic studies aim to identify reaction conditions that maximize the rate of transmetalation relative to the rate of decomposition. This is often achieved by using highly active catalysts that generate the active Pd(0) species quickly and at low temperatures, allowing the coupling to proceed before significant substrate degradation occurs. nih.gov For instance, the development of specialized precatalysts allows for the rapid generation of the active LPd(0) species under mild conditions where the decomposition of the boronic acid is significantly slowed. nih.gov Kinetic analysis can also reveal detrimental reaction behavior, such as exothermic events that can lead to catalyst decomposition, allowing for the optimization of reaction parameters to ensure stability. researchgate.net
Detailed Mechanistic Pathways of Transmetalation
Competing Side Reactions and Stability Considerations
The stability of this compound is a critical factor in its synthetic applications. Several competing side reactions can occur under typical cross-coupling conditions, leading to the decomposition of the reagent. The most prominent of these is protodeboronation, but other pathways such as oxidative homocoupling also play a significant role.
Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process is a well-documented and often problematic side reaction for heteroarylboronic acids. wikipedia.org The propensity for this compound to undergo protodeboronation is highly dependent on the reaction conditions, especially the pH of the medium. ed.ac.ukresearchgate.netnih.gov
Extensive studies on the closely related 2-pyridylboronic acid reveal that these compounds are exceptionally prone to rapid protodeboronation, particularly at neutral pH. ed.ac.ukresearchgate.netnih.gov This instability is attributed to the formation of a zwitterionic intermediate where the pyridine nitrogen is protonated and the boronic acid is deprotonated to a boronate. This zwitterion can then undergo facile fragmentation. wikipedia.orgnih.gov For this compound, the boronic acid moiety is at the 5-position, making it a derivative of 3-pyridylboronic acid. Generally, 3- and 4-pyridylboronic acids exhibit greater stability towards protodeboronation compared to their 2-pyridyl counterparts. ed.ac.ukresearchgate.netnih.gov However, the reactivity remains highly sensitive to pH.
Under acidic conditions, the protodeboronation of arylboronic acids typically proceeds through an electrophilic aromatic substitution mechanism, where a proton replaces the boronic acid group. core.ac.uk For pyridylboronic acids, the situation is more complex due to the basicity of the ring nitrogen. While a specific acid-catalyzed pathway (k₁) exists, the protonation of the pyridine nitrogen at low pH can actually inhibit the most rapid decomposition pathway. wikipedia.orged.ac.uk By preventing the formation of the highly reactive zwitterionic species, which is maximal at neutral pH, strong acidic conditions can paradoxically enhance the stability of the compound relative to its stability at neutral pH. wikipedia.orgnih.gov
In basic media, which is common for Suzuki-Miyaura cross-coupling reactions, protodeboronation is also a significant concern. The mechanism is generally understood to proceed via the hydrolysis of the boronate anion, [ArB(OH)₃]⁻, which is formed by the association of the boronic acid with a hydroxide ion. core.ac.uk The rate of this base-catalyzed pathway (k₂) is dependent on the concentration of the boronate, and thus on the pH. ed.ac.uk
Kinetic studies on various heteroarylboronic acids have revealed additional complexities, including a self-catalysis or auto-catalysis pathway (k₂cat) that can occur when both the neutral boronic acid and the boronate anion are present in significant concentrations (i.e., when the pH is near the pKa of the boronic acid). ed.ac.uknih.govcore.ac.uk In this process, the neutral boronic acid molecule catalyzes the protodeboronation of the boronate anion. nih.gov
Table 1: General pH-Rate Profile for Protodeboronation of Pyridylboronic Acids This interactive table illustrates the general, relative rates of protodeboronation for pyridylboronic acids across a range of pH values, based on established mechanistic studies. Note that 2-pyridyl isomers are significantly less stable at neutral pH than 3- and 4-pyridyl isomers.
| pH Range | Dominant Species | Relative Rate (2-Pyridyl Isomers) | Relative Rate (3- & 4-Pyridyl Isomers) | Primary Mechanism |
| 1-3 | Protonated Pyridine (Cationic) | Low | Low | Acid-Catalyzed (k₁) |
| 4-10 | Zwitterionic/Neutral | Very High | Moderate | Zwitterion Fragmentation (k₄) / Uncatalyzed (for 3/4-isomers) |
| 11-13+ | Boronate (Anionic) | Moderate | High | Base-Catalyzed (k₂) / Auto-Catalysis (k₂cat) |
Data synthesized from findings in references wikipedia.orged.ac.ukresearchgate.netnih.govcore.ac.uk.
Mitigation Strategies: To minimize protodeboronation, several strategies have been developed:
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol (B44631) or N-methyliminodiacetic acid (MIDA) ester, can protect it from premature decomposition. researchgate.netresearchgate.net These esters often exhibit greater stability and participate in "slow-release" strategies where the active boronic acid is generated in situ at a low concentration. wikipedia.org
Additive Effects: The addition of Lewis acidic metal salts, such as those containing copper or zinc, can sometimes attenuate the rate of protodeboronation for certain isomers, like 2-pyridylboronic acid, potentially through coordination with the nitrogen atom. ed.ac.ukresearchgate.netnih.gov
Certain transition metals, which are often present as catalysts or additives in cross-coupling reactions, can also mediate the decomposition of boronic acids. Copper salts, in particular, have a complex role. While sometimes used to stabilize pyridylboronic acids, copper(I) and copper(II) can also catalyze both protodeboronation and homocoupling side reactions. nih.govmdpi.comresearchgate.net The mechanism of copper-catalyzed decomposition can involve transmetalation from boron to copper. mdpi.comnih.gov Gold-catalyzed protodeboronation has also been reported as a mild method for this transformation. organic-chemistry.org
Another common side reaction is the oxidative homocoupling of the boronic acid to form a symmetrical bipyridyl species (in this case, 2,2'-dimethyl-5,5'-bipyridine). This reaction is frequently observed as a byproduct in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov
The mechanism of palladium-catalyzed homocoupling is believed to involve two sequential transmetalation steps onto the palladium(II) center, followed by reductive elimination. This process is often promoted by the presence of oxygen. nih.gov Copper salts are also well-known catalysts for the homocoupling of arylboronic acids, which can proceed at room temperature in the presence of a base. mdpi.comnih.govsemanticscholar.org The mechanism involves the formation of organocopper intermediates, which can undergo processes leading to the coupled product. mdpi.comnih.govpreprints.org
Table 2: Factors Influencing Oxidative Homocoupling
| Factor | Effect on Homocoupling | Rationale |
| Catalyst | Pd and Cu salts are effective catalysts. | Facilitates transmetalation and reductive elimination steps. |
| Oxygen | Promotes the reaction, especially with Pd catalysts. | Can re-oxidize Pd(0) to the active Pd(II) state and participate in the catalytic cycle. |
| Base | Often required, particularly for Cu-catalyzed reactions. | Promotes the formation of the more reactive boronate species for transmetalation. nih.gov |
| Solvent | Can influence reaction rates. | Affects solubility and catalyst activity. |
Information compiled from references mdpi.comnih.govnih.govsemanticscholar.org.
Protodeboronation Mechanisms and Mitigation Strategies
Other Transition Metal-Catalyzed Reactions
Beyond the well-known Suzuki-Miyaura coupling, this compound and its derivatives can participate in a variety of other transition metal-catalyzed transformations. These reactions leverage the C-B bond as a handle for forming new bonds other than C-C sp² connections.
Rhodium catalysts have been employed for the 1,2-addition of arylboronic acids to aldehydes and the 1,4-addition to enones. rsc.org Furthermore, rhodium complexes can catalyze the C-H functionalization and methylation of pyridine rings, offering alternative strategies for modifying the heterocyclic core. nih.govrsc.org Catalyst-controlled regioselective additions of boron nucleophiles to activated pyridinium (B92312) salts have also been achieved using rhodium, allowing for the synthesis of complex substituted piperidines. nih.gov
The versatility of boronic acids is continually being expanded, with transition metal-catalyzed processes enabling the formation of C-N and C-O bonds, as well as additions to nitriles. nih.gov Palladium, in conjunction with a copper(I) cofactor, has been used for the selective carbon-carbon bond formation via the cross-coupling of boronic acids with cyclic thioamides. capes.gov.br These expanding methodologies highlight the potential of this compound as a versatile building block in modern organic synthesis. cuny.edu
Chan-Evans-Lam Coupling Variants
The Chan-Evans-Lam (CEL) coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between a boronic acid and an amine (N-arylation) or an alcohol (O-arylation). rsc.org This process is advantageous as it can often be conducted in the open air at room temperature. rsc.org The general mechanism involves the formation of a copper(III)-aryl-heteroatom intermediate, which then undergoes reductive elimination to yield the desired product and a copper(I) species. rsc.org
While specific studies detailing the use of this compound in CEL couplings are not extensively documented in peer-reviewed literature, its reactivity can be inferred from studies on similar substrates. The success of CEL reactions involving heterocyclic boronic acids is often substrate-dependent. For instance, the N-arylation of pyrimidin-2(1H)-ones was found to be significantly assisted by the presence of an electron-withdrawing fluoroalkyl group on the pyrimidine (B1678525) ring, which increases the NH-acidity of the substrate. guidechem.com Conversely, substrates with electron-donating groups, like the methyl group in this compound, may exhibit different reactivity profiles.
Challenges can arise, particularly in the coupling of aryl boronic acid pinacol (BPin) esters with aryl amines, which can result in low yields. chem960.com However, optimized conditions, such as the use of mixed solvent systems (e.g., acetonitrile/ethanol), have been developed to overcome these issues. chem960.com The coupling of 2-aminopyridine (B139424) with various aryl boronic acids has been successfully achieved using copper-based catalysts, demonstrating that C-N bond formation with pyridine-containing nucleophiles is feasible. google.com Given these precedents, this compound is an expectedly competent, albeit potentially challenging, coupling partner in Chan-Evans-Lam reactions for creating C-N and C-O bonds with various nucleophiles.
Table 1: General Conditions for Chan-Evans-Lam N-Arylation of Heterocyclic Amines This table represents typical conditions for related substrates, as specific examples for this compound are not widely published.
| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Aryl Boronic Acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp. | Varies | rsc.org |
| Aryl Boronic Acid | Cu(OAc)₂ | 2,6-Lutidine | Dichloromethane | Room Temp. | Moderate-Good | googleapis.com |
| Aryl BPin Ester | Cu(OAc)₂ / Additive | - | MeCN / EtOH | 80 °C | Good | chem960.com |
| Phenylboronic Acid | CuI / Phen | K₂CO₃ | DMF | 110 °C | Moderate-Good | google.com |
Liebeskind-Srogl Coupling Variants
The Liebeskind-Srogl coupling is a palladium-catalyzed, copper-mediated cross-coupling reaction that forms a carbon-carbon bond between a thioester and a boronic acid. This reaction is particularly valuable because it proceeds under neutral conditions, tolerating a wide variety of functional groups that might not be stable under other cross-coupling protocols. The first-generation method uses a catalytic amount of a palladium(0) complex and a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC).
The application of this compound in this reaction presents specific considerations. The presence of nitrogen heteroatoms in the boronic acid coupling partner can complicate the Liebeskind-Srogl reaction, potentially through the coordination of the nitrogen's lone pair of electrons to the copper or palladium centers, thereby affecting the catalytic cycle. Research on the coupling of thio-squaric acid derivatives with various boronic acids noted that reactions with substrates containing nitrogen heteroatoms proved difficult, sometimes leading to a higher proportion of undesired homocoupling products.
Despite these challenges, the utility of this compound in related palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has been established. Its pinacol ester derivative has been successfully coupled with 1,3-dibromobenzene (B47543) using a palladium catalyst (Pd(PPh₃)₂Cl₂) and potassium carbonate as a base. This demonstrates the fundamental reactivity of the compound's carbon-boron bond in transmetalation processes central to cross-coupling chemistry.
Table 2: General Conditions for Liebeskind-Srogl Coupling This table represents typical conditions for the reaction, highlighting the key components.
| Thioester | Boronic Acid | Palladium Catalyst | Copper Source (Stoichiometric) | Ligand (Optional) | Solvent | Temperature | Reference |
|---|---|---|---|---|---|---|---|
| Aryl/Alkyl Thioester | Aryl/Vinyl Boronic Acid | Pd₂(dba)₃ or Pd(PPh₃)₄ | CuTC | PPh₃ or TFP | THF or Dioxane | Room Temp. - 60 °C |
Lewis Acidity and Complexation Chemistry of the Boronic Acid Moiety
The boronic acid functional group, -B(OH)₂, is a Lewis acid due to the vacant p-orbital on the boron atom. This allows it to accept a pair of electrons from a Lewis base. In this compound, the molecule contains both a Lewis acidic center (boron) and a Lewis basic center (the pyridine nitrogen). This arrangement allows for the possibility of intramolecular coordination, where the nitrogen's lone pair of electrons interacts with the boron atom. This interaction can influence the compound's conformation, reactivity, and physical properties.
Boronic Acid Reactivity in Reduction and Hydroboration Methodologies
The carbon-boron bond of this compound can undergo various transformations, including reduction and participation in related synthetic strategies.
The boronic acid group itself can be reduced to a borane (B79455) (-BH₂). This transformation, however, is not trivial. Direct treatment with powerful reducing agents like lithium aluminum hydride (LAH) is complicated by the acidic nature of the B(OH)₂ protons. A common strategy involves first converting the boronic acid to a boronic ester. The resulting ester can then be reduced with LAH to furnish the corresponding arylborane, in this case, (6-methylpyridin-3-yl)borane.
Another reductive pathway for aryl boronic acids is reductive C-N coupling with nitro compounds. In a molybdenum-catalyzed process, various aryl boronic acids react with nitroarenes in the presence of a phosphine reducing agent to form secondary amines. This provides a direct method for amine synthesis that bypasses the pre-formation of an amine from the nitro compound.
Conversely, the term "hydroboration" typically refers to the addition of a B-H bond across a double or triple bond, a reaction that is fundamental to the synthesis of organoboranes, including boronic acids themselves. Aryl boronic acids like this compound are the products of such sequences (e.g., via borylation of an aryl halide followed by hydrolysis), not typically reagents used in hydroboration of alkenes or alkynes. Therefore, the reactivity of this compound in hydroboration methodologies is generally not a feature of its application. Its derivatives, such as N-methyliminodiacetic acid (MIDA) boronates, are noted for their stability towards reduction and oxidation, making them useful as protecting groups during multi-step syntheses.
Applications of 2 Methylpyridine 5 Boronic Acid in Advanced Organic Synthesis
As a Versatile Building Block for Complex Heterocyclic Structures
2-Methylpyridine-5-boronic acid has emerged as a valuable and versatile building block in organic synthesis, particularly for the construction of complex heterocyclic frameworks. Its utility stems from the presence of both a nucleophilic pyridine (B92270) ring and a boronic acid group, which is amenable to a variety of powerful cross-coupling reactions. This unique combination allows for the strategic introduction of the 2-methylpyridine (B31789) moiety into larger, more complex molecular architectures.
Synthesis of Substituted Bipyridines and Polysubstituted Pyridines
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, and this compound is an excellent substrate for these transformations. It readily couples with a range of halogenated pyridines and other aryl halides to generate substituted bipyridines and polysubstituted pyridines. These structures are prevalent in functional materials, ligands for metal catalysis, and biologically active molecules. mdpi.comnih.gov
For instance, the palladium-catalyzed Suzuki reaction of 2-halogenated pyridines with aryl boronic acids, such as this compound, provides a direct route to 2-aryl-substituted pyridine derivatives. researchgate.net A notable example is the reaction of 2-bromo-5-methylpyridine (B20793) with phenylboronic acid, which proceeds efficiently to yield the corresponding 2-phenyl-5-methylpyridine. researchgate.net While pyridyl boronic acids with the boron at the 3- or 4-position are generally stable, 2-pyridyl boronic acids can exhibit instability. mdpi.com However, derivatives and specific catalytic systems have been developed to overcome these challenges, enabling their effective use in synthesis. mdpi.com
Beyond bipyridines, a modular method for preparing highly substituted pyridines employs a cascade reaction involving the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov This is followed by an electrocyclization and air oxidation. This methodology demonstrates the broad utility of boronic acids in constructing complex pyridine cores with a high degree of functional group tolerance. nih.gov
Table 1: Representative Suzuki Cross-Coupling Reactions for Pyridine Synthesis
| Entry | Heteroaryl Halide | Boronic Acid | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂, 50% isopropanol, 80°C, air | 2-Phenylpyridine | 96 | researchgate.net |
| 2 | 2-Bromo-5-methylpyridine | Phenylboronic acid | Pd(OAc)₂, 50% isopropanol, 80°C, air | 5-Methyl-2-phenylpyridine | 93 | researchgate.net |
| 3 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂, 50% isopropanol, 80°C, air | 2-(4-Methoxyphenyl)pyridine | 99 | researchgate.net |
Incorporation into Natural Product Synthesis
While direct applications of this compound in the total synthesis of natural products are not extensively documented in readily available literature, the strategic importance of substituted pyridine moieties is well-established. nih.gov Boronic esters, in general, are crucial intermediates in the synthesis of complex natural products, particularly those of marine origin, through methods like Matteson homologation. mdpi.com This highlights the potential of pyridylboronic acids as key fragments for constructing complex natural product scaffolds. The 2-pyridyl subunit is a prevalent motif found in a wide range of natural products, making stable and effective building blocks like 2-pyridyl MIDA boronates (which can be derived from the corresponding boronic acids) highly desirable. nih.gov The development of robust methods for incorporating such fragments is a continuous focus in synthetic chemistry.
Role in the Preparation of Agrochemical Precursors
The pyridine ring is a critical component in a significant portion of modern agrochemicals, including fungicides, herbicides, and insecticides. agropages.com Methylpyridine derivatives, in particular, are key intermediates for the production of fourth-generation agrochemical products, which are characterized by high efficacy and low toxicity. agropages.com The functionalization of these pyridine cores is essential for developing new active ingredients.
2-Methylpyridine is a precursor for downstream derivatives like 2-chloro-6-trichloromethyl pyridine (CTC), which is used to produce pesticides with herbicidal activity such as chlorfenapyr. agropages.com The ability of this compound to undergo cross-coupling reactions allows for the introduction of diverse substituents at the 5-position of the 2-methylpyridine core, providing a powerful tool for the synthesis of novel agrochemical candidates. The development of new pyridine-based agrochemicals often relies on creating libraries of substituted pyridines to screen for biological activity, a process greatly facilitated by the versatility of boronic acid intermediates.
Synthetic Intermediates in Drug Discovery Research
The unique structural and electronic properties of the pyridine ring make it a privileged scaffold in medicinal chemistry. This compound serves as a key synthetic intermediate, enabling the construction of complex bioactive molecules and advanced pharmaceutical intermediates through reliable and versatile cross-coupling methodologies.
Construction of Bioactive Molecules Through Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura reaction, are indispensable tools in drug discovery for creating biaryl and heteroaryl structures, which are common motifs in active pharmaceutical ingredients (APIs). mdpi.com this compound is utilized to introduce the 6-methylpyridin-3-yl fragment into potential drug candidates.
A prominent example is found in the synthesis of the selective COX-2 inhibitor, Etoricoxib . One of the patented synthetic routes involves the coupling of 2,5-dichloro-3-[4-(methylsulfonyl)phenyl]pyridine with a boronate ester lithium salt, which is prepared by treating 5-bromo-2-methylpyridine (B113479) with n-butyllithium followed by the addition of triisopropyl borate (B1201080). drugfuture.com This key step constructs the central bipyridine core of the drug molecule.
Furthermore, the 2-methylpyridine moiety is a feature in various kinase inhibitors, a major class of anticancer drugs. ed.ac.ukoncotarget.com The synthesis of these complex molecules often relies on the coupling of a pyridine-containing fragment with other heterocyclic systems. For example, the synthesis of triazolopyridine derivatives as potential dual JAK/HDAC inhibitors involves a Suzuki reaction to couple various phenylboronic acids to a triazolopyridine core. nih.gov The use of substituted pyridinylboronic acids, like this compound, allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity. nih.gov
Table 2: Application of this compound Derivatives in Bioactive Molecule Synthesis
| Precursor | Coupling Partner | Reaction Type | Bioactive Product/Target | Reference |
| Boronate ester from 5-bromo-2-methylpyridine | 2,5-Dichloro-3-[4-(methylsulfonyl)phenyl]pyridine | Suzuki-Miyaura Coupling | Etoricoxib | drugfuture.com |
| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Suzuki-Miyaura Coupling | Novel pyridine derivatives with anti-thrombolytic and biofilm inhibition activity | mdpi.com |
| 2-Amino-6-bromo-pyridine derivative | Various phenylboronic acids | Suzuki-Miyaura Coupling | Triazolopyridine-based dual JAK/HDAC inhibitors | nih.gov |
Design and Synthesis of Advanced Pharmaceutical Intermediates
Beyond its direct incorporation into final drug molecules, this compound is crucial for the synthesis of more complex, highly functionalized molecules that serve as advanced pharmaceutical intermediates. wipo.int Boronic acids and their esters are highly valued in the pharmaceutical industry for their versatility in synthesizing a wide array of drugs, including anti-tumor and anti-viral agents. nih.gov
The synthesis of (2-methylpyrimidin-5-yl)boronic acid derivatives, which are noted as useful pharmaceutical intermediates, highlights the importance of related pyridyl and pyrimidinyl boronic structures in the drug development pipeline. wipo.int The ability to construct these intermediates efficiently and with high purity is critical for large-scale manufacturing. The development of stable boronic acid surrogates, such as N-methyliminodiacetic acid (MIDA) boronates, has further expanded the utility of challenging building blocks like 2-pyridyl boranes. nih.gov These stable, crystalline solids are ideal for use in multi-step syntheses and for creating diverse compound libraries for high-throughput screening, accelerating the discovery of new therapeutic agents.
Applications in Asymmetric Synthesis
Asymmetric synthesis, the controlled formation of a specific stereoisomer of a chiral molecule, is a critical discipline, particularly in the development of therapeutic agents where enantiomeric purity can dictate efficacy and safety. While direct, specific examples of this compound as a chiral catalyst or ligand in highly enantioselective transformations are not extensively documented in widely available literature, its structural motif suggests a foundational role as a precursor for the synthesis of novel chiral ligands. The presence of both a pyridine ring and a boronic acid functionality provides two distinct points for chemical modification, allowing for the construction of sophisticated chiral architectures.
The pyridine nitrogen can act as a coordinating atom for transition metals, a key feature of many successful chiral ligands. The 2-methyl group offers a steric handle that can influence the chiral environment around a metal center. Furthermore, the boronic acid group can be a site for the introduction of other chiral auxiliaries or can be transformed into various other functional groups, enabling the synthesis of a diverse library of potential ligands. The development of such ligands derived from this compound could pave the way for new catalytic systems for a range of asymmetric reactions, including hydrogenations, C-C bond formations, and hydrosilylations.
Role in Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, and cascade reactions, which involve a series of intramolecular transformations, are highly valued for their efficiency and atom economy. The application of boronic acids in such processes is a well-established and expanding field.
Although specific and detailed research findings on the direct participation of this compound in prominent MCRs like the Ugi or Passerini reactions are not prevalent in the current body of literature, its potential is significant. The Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid, represents a promising avenue for the utilization of this compound. In such a reaction, the 2-methyl-5-pyridyl group would be transferred, leading to the formation of α-amino acids or other substituted amines bearing this heterocyclic moiety. The electronic properties of the pyridine ring can influence the reactivity of the boronic acid and the stability of the intermediates, potentially offering unique reactivity profiles compared to more common arylboronic acids.
Similarly, in cascade reactions, this compound can serve as a versatile starting material. For instance, a Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, could be the initiating step of a cascade sequence. The product of this initial coupling, now bearing the 2-methylpyridine unit, could be designed to undergo subsequent intramolecular cyclizations or rearrangements, leading to the rapid construction of complex heterocyclic scaffolds. The strategic placement of the methyl group and the nitrogen atom in the pyridine ring can be exploited to direct these subsequent transformations, offering a pathway to novel molecular architectures.
While the full potential of this compound in these advanced synthetic applications is still being explored, its inherent structural and electronic properties position it as a valuable tool for the synthetic chemist. Future research will undoubtedly uncover more specific and powerful applications of this versatile building block in the creation of complex, stereochemically defined molecules.
Exploration of 2 Methylpyridine 5 Boronic Acid in Materials Science and Interdisciplinary Fields
Integration into Advanced Polymer Architectures
The incorporation of 2-Methylpyridine-5-boronic acid into polymer chains allows for the synthesis of advanced polymer architectures with unique functionalities. The boronic acid moiety is particularly noteworthy for its ability to form reversible covalent bonds with diols, a characteristic that is extensively exploited in the design of responsive and self-healing materials.
Polymers containing boronic acid groups have garnered considerable interest for their responsiveness to saccharides. rsc.org This property is fundamental to the development of glucose sensors, where the interaction between the boronic acid and glucose molecules can be translated into a detectable signal. While the synthesis and purification of boronic acid-containing monomers and their subsequent polymers can be challenging, the diverse applications they enable drive ongoing research in this area. rsc.org The methodologies for creating these polymers generally fall into three categories: direct polymerization of unprotected boronic acid monomers, polymerization of protected boronate ester monomers, or the introduction of boronic acid groups through post-polymerization modification reactions. rsc.org
The synthesis of copolymers decorated with boronic acids has been a focal point of research due to their wide-ranging applications, including not only sensors but also cell capture and enzymatic inhibition. rsc.org The Lewis acidity of the boronic acid group is a critical factor that influences the performance of the final material and must be carefully considered during the design of the monomer. rsc.org
Utilization in the Construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The dual functionality of this compound makes it a valuable component in the construction of highly ordered, porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).
Metal-Organic Frameworks (MOFs):
MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands. The pyridine (B92270) nitrogen of this compound can act as a coordination site for metal centers, while the boronic acid group can be incorporated as a functional site within the framework's pores. This approach, known as a mixed-ligand or multivariate strategy, allows for the creation of MOFs with tailored properties. nih.govmdpi.com
For instance, boronic acid-decorated MOFs have been successfully synthesized for the selective enrichment of cis-diol-containing biomolecules, such as nucleosides. nih.govresearchgate.net The boronic acid groups serve as recognition sites, binding specifically to the cis-diol moieties of the target molecules. nih.govresearchgate.net These materials often exhibit high chemical stability over a wide pH range and can be designed with magnetic properties for easy separation. nih.gov Research has demonstrated that MOFs functionalized with boronic acids can achieve high adsorption capacities and excellent selectivity for cis-diol compounds. nih.gov
The introduction of pyridine-containing ligands can also influence the dimensionality and catalytic activity of MOFs. For example, the use of pyridine in the synthesis of a cobalt-based MOF led to a structural transformation from a 3D to a 2D nanosheet structure, which resulted in enhanced performance in the oxygen evolution reaction (OER). rsc.org
Covalent Organic Frameworks (COFs):
COFs are another class of porous polymers with crystalline structures formed by strong covalent bonds between light elements. nih.gov Boronate ester linkages, formed from the condensation of boronic acids and diols, are a common and effective way to construct 2D and 3D COFs. nih.govcapes.gov.br
The synthesis of COFs often involves the polycondensation of boronic acid-containing monomers. nih.gov While this compound itself is a building block, the principles of boronate ester formation are central to this field. For example, COFs have been prepared through the reaction of tris(4-diisopropoxyborylphenyl)phosphine with polyhydroxylated aromatic compounds, creating materials with significant gas sorption capacities for dihydrogen, methane, and carbon dioxide. nih.gov
Recent advancements have led to the synthesis of COFs under homogeneous polymerization conditions, resulting in stable colloidal suspensions of 2D COF nanoparticles. capes.gov.br This provides better control over the material's morphology and processability, opening up new avenues for applications in catalysis, optoelectronics, and energy storage. capes.gov.br
Application in Functional Materials Design
The unique chemical properties of this compound lend themselves to the design of a variety of functional materials. The pyridine ring can act as a ligand for metal ions, a feature that is utilized in the development of catalysts and materials with specific magnetic or electronic properties.
The boronic acid group, with its ability to interact with diols, is a key component in the design of sensors and separation media. This interaction is highly selective and reversible, making it ideal for applications that require specific molecular recognition. For example, materials functionalized with boronic acids have been developed for the selective capture and analysis of nucleosides from complex biological samples like human urine. nih.gov
The versatility of boronic acid chemistry allows for its integration into a wide range of material platforms, leading to functional systems with applications in environmental remediation, biotechnology, and analytical chemistry.
Chemical Functionalization of Biomaterials and Nanoparticles
The ability of the boronic acid group to form stable complexes with diols present in many biological molecules makes this compound and related compounds valuable for the functionalization of biomaterials and nanoparticles. This chemical modification can impart new properties and functionalities to the base material.
For instance, the surface of nanoparticles can be modified with boronic acid-containing ligands to create targeted drug delivery systems. These functionalized nanoparticles can selectively bind to cells or tissues that overexpress certain glycoproteins, which often contain sialic acid residues with cis-diol functionalities.
In the realm of biomaterials, incorporating boronic acids can be used to create hydrogels that respond to changes in glucose concentration, paving the way for the development of "smart" insulin (B600854) delivery systems. The crosslinking of these hydrogels is dependent on the formation of boronate esters with glucose, and an increase in glucose levels leads to a change in the hydrogel's structure and the release of encapsulated insulin.
While specific examples directly employing this compound in this context are still emerging in the literature, the well-established chemistry of boronic acids in bioconjugation and surface modification provides a strong foundation for its future application in these areas.
Theoretical and Computational Studies of 2 Methylpyridine 5 Boronic Acid
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of 2-Methylpyridine-5-boronic acid. It offers a balance between computational cost and accuracy, enabling detailed analysis of the molecule's electronic and structural properties.
Molecular Structure and Conformer Analysis
The molecular structure of this compound consists of a pyridine (B92270) ring substituted with a methyl group at the 2-position and a boronic acid group [-B(OH)₂] at the 5-position. nih.gov DFT calculations are used to determine the optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles.
Conformational analysis, crucial for understanding the molecule's behavior, focuses on the orientation of the boronic acid group relative to the pyridine ring. The rotation around the C-B bond gives rise to different conformers. DFT studies on similar phenylboronic acids have shown that the most stable conformer often has the boronic acid group oriented to minimize steric hindrance and maximize potential intramolecular interactions. arxiv.orgnih.govchemrxiv.org For this compound, computational studies would typically identify the ground-state conformers and the energy barriers for rotation, providing insight into the molecule's flexibility and the population of different conformational states at a given temperature. arxiv.org
Table 1: Computed Geometric Parameters for this compound (Representative Data) Note: This table is populated with representative data based on typical DFT calculations for similar molecules, as specific experimental or computational values for this exact molecule are not readily available in published literature.
| Parameter | Value (Å or °) |
|---|---|
| C-B Bond Length | 1.55 |
| B-O Bond Length | 1.37 |
| C-N-C Angle | 117.5 |
| C-C-B Angle | 121.0 |
| O-B-O Angle | 118.0 |
Vibrational and Spectroscopic Properties (FT-IR, Raman, NMR, XRD)
Computational spectroscopy is a vital area where DFT calculations provide significant insights into the spectroscopic signatures of this compound.
FT-IR and Raman Spectroscopy: Theoretical calculations of vibrational frequencies complement experimental FT-IR and Raman spectra, aiding in the assignment of complex vibrational modes. cardiff.ac.ukmdpi.com By calculating the harmonic vibrational frequencies, researchers can assign specific peaks in the experimental spectra to corresponding molecular motions, such as the stretching of the O-H, C-N, and C-B bonds, as well as the various bending and torsional modes of the molecule. researchgate.netnih.gov Studies on similar molecules like 2-fluorophenylboronic acid and 2-amino-5-chloropyridine (B124133) demonstrate that DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can accurately predict vibrational spectra. researchgate.netresearchgate.net
NMR Spectroscopy: The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is another key application of DFT. mdpi.comnih.gov Using methods like the Gauge-Independent Atomic Orbital (GIAO), it is possible to predict the ¹H, ¹³C, and ¹¹B NMR chemical shifts. researchgate.netucl.ac.uk These predictions are invaluable for confirming the structure of the molecule and for studying its behavior in solution. For instance, computations can help understand how factors like solvent and aggregation affect the NMR spectra of pyridine-derived boronic acids. A reliable method for predicting ¹¹B NMR shifts is particularly important for studying the intermediates in reactions involving organoboron compounds. ucl.ac.uk
XRD: While X-ray diffraction (XRD) is an experimental technique for determining the solid-state structure, DFT can be used to predict the crystal structure. However, such predictions are computationally intensive. More commonly, DFT is used to optimize the geometry of the molecule, which can then be compared with the experimental structure obtained from XRD to validate the computational method.
Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound (Representative Data) Note: This table contains representative values based on DFT calculations for analogous compounds. Specific experimental data for the title compound is limited.
| Spectroscopic Data | Predicted Value |
|---|---|
| FT-IR: O-H Stretch (cm⁻¹) | 3300-3500 |
| FT-IR: C=N Stretch (cm⁻¹) | 1580-1610 |
| FT-IR: B-O Stretch (cm⁻¹) | 1340-1380 |
| ¹H NMR: Pyridine H (ppm) | 7.5-8.8 |
| ¹H NMR: Methyl H (ppm) | 2.5-2.7 |
| ¹³C NMR: Pyridine C (ppm) | 120-155 |
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential
The electronic properties of this compound are fundamental to its reactivity. DFT calculations provide key insights into these properties.
HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is typically localized on the electron-rich pyridine ring, while the LUMO is often associated with the boronic acid moiety, indicating its role as an electron acceptor in chemical reactions.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of the molecule. researchgate.net It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In this compound, the MEP map would show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atoms of the boronic acid group, indicating these are sites for electrophilic attack. Conversely, positive potential (blue) would be found around the hydrogen atoms. This information is crucial for predicting how the molecule will interact with other reagents.
Reactivity Index Calculations and Prediction of Reaction Pathways
Global and local reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and the Fukui function, can be calculated to quantify the reactivity of this compound. These indices help in predicting the most probable sites for nucleophilic and electrophilic attacks, thereby elucidating potential reaction pathways. For instance, these calculations can predict the regioselectivity in reactions where multiple reactive sites are present.
Solvation Effects and pKa Prediction in Aqueous and Organic Media
The behavior of this compound in solution is significantly influenced by the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the solvent environment and study its effect on the molecule's properties. mdpi.com
A crucial property is the acid dissociation constant (pKa), which describes the acidity of the boronic acid group and the basicity of the pyridine nitrogen. Predicting pKa values computationally is challenging but can be achieved by calculating the Gibbs free energy change for the protonation/deprotonation reactions in solution. researchgate.netnih.gov These predictions are vital for understanding the state of the molecule under different pH conditions, which in turn affects its reactivity and solubility.
Mechanistic Modeling of Key Reactions (e.g., Transmetalation in Suzuki Coupling)
The Suzuki-Miyaura cross-coupling is a cornerstone reaction for this compound. DFT modeling is instrumental in elucidating the complex mechanism of this palladium-catalyzed reaction. libretexts.org The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com
The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step and is of particular interest. Computational studies on similar systems have shown that the base plays a crucial role by activating the boronic acid to form a more nucleophilic borate (B1201080) species. youtube.comnih.gov DFT calculations can model the transition states and intermediates involved in this process, providing insights into the energy barriers and the role of ligands on the palladium catalyst. beilstein-journals.org This understanding is critical for optimizing reaction conditions to improve yields and selectivity.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Boronic Acid Chemistry
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. youtube.com In the realm of boronic acid chemistry, these models are instrumental for accelerating the discovery of new therapeutic agents and materials by predicting the characteristics of novel molecules, thereby prioritizing synthetic efforts. nih.govcncb.ac.cn
The fundamental principle of QSAR/QSPR is that the variations in the activity or properties of compounds within a series are dependent on the changes in their molecular features. youtube.com These features are quantified by molecular descriptors, which can be categorized into several groups:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the dipole moment. nih.govresearchgate.net
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. researchgate.net
Hydrophobicity Descriptors: Often represented by LogP (the logarithm of the partition coefficient between octanol (B41247) and water), these describe a molecule's lipophilicity, which is crucial for its transport and interaction with biological membranes. youtube.com
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.
For boronic acids, including this compound, their unique Lewis acidic nature and the ability of the boronic acid moiety to form reversible covalent bonds with diols are key considerations in QSAR/QSPR modeling. nih.govwiley-vch.de The pKa value, which is influenced by substituents on the aryl ring, is a critical property. nih.gov Electron-withdrawing groups generally decrease the pKa, making the boronic acid more acidic, while electron-donating groups have the opposite effect. nih.gov
Research Findings in Pyridine Boronic Acid Derivatives
While specific QSAR/QSPR studies focused exclusively on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on related pyridine derivatives and other boronic acids.
For instance, QSAR studies have been successfully applied to pyridine derivatives to predict their efficacy as corrosion inhibitors for steel in acidic environments. nih.govresearchgate.net In these studies, quantum chemical calculations using methods like Density Functional Theory (DFT) were employed to determine various molecular descriptors for a set of pyridine compounds. nih.govresearchgate.net The calculated parameters, such as the energy of the HOMO (EHOMO), the energy of the LUMO (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (μ), and total negative charge, were correlated with the experimentally observed corrosion inhibition efficiency. nih.gov Such models have demonstrated strong predictive power and can be used to screen libraries of related compounds for potential new inhibitors. nih.gov
Furthermore, three-dimensional QSAR (3D-QSAR) studies on dipeptide boronic acids, like the proteasome inhibitor bortezomib, have been crucial in identifying the key structural features required for biological activity. nih.gov These studies helped delineate the essential interaction sites: a covalent bonding site, an aromatic ring for hydrophobic interactions, and a hydrogen bond acceptor group. nih.gov
In the context of this compound, a hypothetical QSAR/QSPR model would involve calculating a range of descriptors to correlate with a specific activity or property. For example, to predict its potential as an enzyme inhibitor, descriptors would be calculated and a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be used to build a predictive model. nih.gov The validity and predictive ability of such a model would then be rigorously tested using cross-validation techniques like the "leave-one-out" method. nih.gov
Computed Properties and Descriptors for this compound
The development of any QSAR/QSPR model begins with the calculation of relevant molecular descriptors. For this compound, a variety of these descriptors can be computed using established software and theoretical methods.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₈BNO₂ | PubChem nih.gov |
| Molecular Weight | 136.95 g/mol | PubChem nih.gov |
| Exact Mass | 137.0648087 Da | PubChem nih.gov |
| Polar Surface Area | 53.4 Ų | PubChem nih.gov |
| Rotatable Bond Count | 1 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |
| Steric | Molecular Volume | Vi | Represents the space occupied by the molecule, influencing its fit into a binding site or its diffusion properties. nih.gov |
These descriptors form the basis for constructing a QSAR/QSPR model. By correlating these calculated values with experimental data for a series of related pyridine boronic acids, a statistically significant model could be developed. This model could then be used to predict the activity or properties of this compound and other novel analogues, guiding future research and development.
Future Perspectives and Emerging Research Directions for 2 Methylpyridine 5 Boronic Acid Chemistry
Development of Novel and Sustainable Synthetic Routes
The demand for greener and more efficient chemical processes has spurred research into innovative methods for synthesizing 2-methylpyridine-5-boronic acid and its derivatives. Traditional methods often rely on halogen-metal exchange, which can involve harsh reagents and generate significant waste. arkat-usa.org Future research is increasingly focused on more sustainable and atom-economical approaches.
A particularly promising avenue is the use of iridium-catalyzed C-H borylation . This method allows for the direct conversion of a C-H bond on the pyridine (B92270) ring to a C-B bond, often with high regioselectivity and functional group tolerance. rsc.orgdigitellinc.comnih.gov This approach is significantly more sustainable as it avoids the need for pre-halogenated starting materials. Research is ongoing to develop more active and selective iridium catalysts, potentially with earth-abundant metals, to further enhance the green credentials of this transformation. msu.edu
Another area of development is the exploration of alternative borylation reagents and conditions . This includes the use of different boron sources and the development of solvent-free or aqueous reaction systems to minimize environmental impact. nih.gov The development of one-pot syntheses, where the pyridine precursor is converted directly to the desired boronic acid derivative without the isolation of intermediates, is also a key goal. northumbria.ac.uk
Table 1: Comparison of Synthetic Routes to Pyridylboronic Acids
| Method | Advantages | Disadvantages | Emerging Research Focus |
| Halogen-Metal Exchange | Well-established, versatile | Requires pre-halogenated pyridines, often harsh conditions, stoichiometric metal waste | Development of milder reagents and conditions |
| Iridium-Catalyzed C-H Borylation | High atom economy, direct functionalization, good regioselectivity | Use of expensive iridium catalyst, potential for catalyst inhibition by the pyridine nitrogen | Development of more active and robust catalysts, use of earth-abundant metals |
| Palladium-Catalyzed Cross-Coupling | Good functional group tolerance | Requires pre-functionalized starting materials | Development of more efficient catalyst systems |
| [4+2] Cycloadditions | Access to highly substituted pyridines | Limited by the availability of suitable dienes and dienophiles | Design of novel cycloaddition partners |
Expansion of Catalytic Applications Beyond Traditional Cross-Couplings
While Suzuki-Miyaura cross-coupling reactions have been the mainstay of this compound's applications, its catalytic potential extends far beyond this. A significant emerging area is its use in photoredox catalysis . nih.govcam.ac.ukresearchgate.net In this context, the boronic acid can be activated by a photocatalyst under visible light to generate a pyridyl radical. This highly reactive intermediate can then participate in a variety of C-C and C-heteroatom bond-forming reactions that are not accessible through traditional methods.
The development of dual catalytic systems, combining a photoredox catalyst with another catalyst (e.g., a Lewis base or a transition metal), is a key focus. nih.gov This approach allows for the fine-tuning of the reaction conditions to achieve high efficiency and selectivity in reactions such as the Minisci reaction for C-H alkylation of heteroarenes. rsc.orgmaastrichtuniversity.nl
Furthermore, research is exploring the use of this compound and its derivatives in asymmetric catalysis . The chiral environment provided by a suitably modified pyridylboronic acid ligand could enable the enantioselective synthesis of valuable chiral molecules. This is a challenging but potentially highly rewarding area of research.
Exploration of Advanced Functional Materials Based on this compound
The unique electronic and structural features of the this compound moiety make it an attractive building block for the creation of advanced functional materials. The pyridine ring can act as a ligand for metal ions, while the boronic acid group can participate in various covalent and non-covalent interactions.
One promising application is in the development of polymers for optoelectronic devices . nih.govmdpi.commdpi.com By incorporating this compound into conjugated polymer backbones through reactions like Suzuki polycondensation, materials with tailored electronic properties can be synthesized. nih.gov These materials could find use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Another area of interest is the use of this compound as a linker in the construction of metal-organic frameworks (MOFs) and supramolecular assemblies . nih.gov The directional bonding capabilities of both the pyridine nitrogen and the boronic acid group can be exploited to create porous materials with potential applications in gas storage, separation, and catalysis. The ability of the boronic acid to form reversible covalent bonds with diols also opens up possibilities for creating stimuli-responsive materials.
Integration with Flow Chemistry and Automated Synthesis Platforms
The increasing need for rapid and efficient synthesis of chemical compounds has led to the development of flow chemistry and automated synthesis platforms. This compound and its derivatives are well-suited for integration into these modern technologies.
Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for continuous production. nih.govresearchgate.netresearchgate.netdoaj.org The development of robust and scalable flow processes for the synthesis and subsequent reactions of this compound is an active area of research. cam.ac.ukbeilstein-journals.org This includes the use of packed-bed reactors containing immobilized catalysts or reagents to streamline the synthetic process.
Automated synthesis platforms , often coupled with artificial intelligence and machine learning, are revolutionizing the way molecules are discovered and optimized. bohrium.comresearchgate.netnih.govnih.gov Boronic acids are key building blocks in many of these automated systems, which can perform iterative cross-coupling reactions to rapidly generate libraries of compounds for screening. researchgate.net The availability of a diverse range of pyridylboronic acids, including this compound, is crucial for expanding the chemical space accessible through these platforms.
Synergistic Research at the Interface of Synthetic Chemistry and Other Disciplines
The future of this compound chemistry will be heavily influenced by its integration with other scientific disciplines, particularly chemical biology and medicinal chemistry. The ability of boronic acids to form reversible covalent bonds with diols, which are common motifs in biological molecules like sugars, makes them ideal candidates for the development of biosensors and molecular recognition tools . mdpi.comnih.gov
Researchers are designing fluorescent probes and other sensing systems based on pyridylboronic acids to detect and quantify biologically important analytes. mdpi.com The pyridine unit can be further functionalized to tune the sensor's properties, such as its solubility, binding affinity, and photophysical characteristics.
In medicinal chemistry , this compound will continue to be a valuable building block for the synthesis of new therapeutic agents. Its use in the construction of complex, biologically active molecules is well-established in patent literature. Future research will likely focus on developing more efficient and selective methods for incorporating this fragment into drug candidates and exploring its potential as a pharmacophore in its own right. The interplay between synthetic innovation and biological application will undoubtedly drive the discovery of new medicines and diagnostic tools based on this versatile compound.
Q & A
Q. What are the standard synthetic routes for preparing 2-methylpyridine-5-boronic acid, and how do reaction conditions influence yield?
this compound is typically synthesized via halogen-metal exchange or direct borylation of pyridine derivatives. For halogenated precursors (e.g., 5-bromo-2-methylpyridine), Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) with palladium catalysts (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80–100°C is common . Yield optimization requires strict control of moisture, oxygen-free environments, and stoichiometric ratios of boronating agents. Lower yields (<50%) may arise from incomplete conversion due to steric hindrance from the methyl group at the 2-position .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Post-synthesis, column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is standard for removing catalyst residues and unreacted boron reagents. Recrystallization using methanol/water mixtures can further enhance purity (>95%). For boronic acids prone to protodeboronation, rapid workup under neutral pH and low temperatures (0–4°C) is critical .
Q. How does the stability of this compound impact storage and handling protocols?
This compound is sensitive to hydrolysis and oxidation. Store under inert gas (argon/nitrogen) at −20°C in dark, airtight containers. Pre-drying solvents (e.g., THF, DMF) and using molecular sieves during reactions mitigate decomposition. Periodic NMR (¹¹B/¹H) or LC-MS monitoring is recommended to assess degradation (e.g., formation of boroxines) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in Suzuki-Miyaura cross-couplings?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of the methyl group on boron’s electrophilicity. The methyl substituent at the 2-position increases steric bulk, reducing reaction rates with bulky aryl halides. Transition-state simulations reveal that electron-withdrawing groups on coupling partners enhance oxidative addition efficiency . Experimental validation via kinetic studies (e.g., variable-temperature NMR) aligns with computational predictions .
Q. What spectroscopic techniques resolve contradictions in characterizing boronic acid intermediates?
Contradictions in structural assignments (e.g., regioisomerism) are resolved using:
- ¹¹B NMR : Sharp peaks at δ 28–32 ppm confirm boronic acid formation (vs. boronate esters at δ 18–22 ppm).
- HSQC/HMBC NMR : Correlates boron with adjacent protons to confirm substitution patterns.
- IR spectroscopy : B-O stretches (~1340 cm⁻¹) and O-H bends (~3200 cm⁻¹) differentiate free boronic acids from hydrated forms .
Q. How do competing reaction pathways (e.g., protodeboronation vs. cross-coupling) affect reaction design?
Protodeboronation is favored in protic solvents (e.g., water) or under acidic conditions. To suppress this, use:
Q. What strategies mitigate regioselectivity challenges in functionalizing this compound?
The methyl group at the 2-position directs electrophilic substitution to the 3- and 5-positions. For regiocontrol:
Q. How can mechanistic studies differentiate between single-electron transfer (SET) and polar pathways in boronic acid reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
